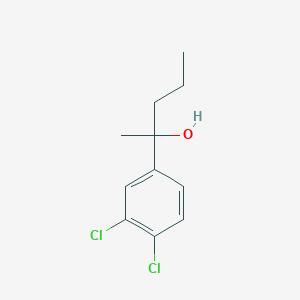

2-(3,4-Dichlorophenyl)-2-pentanol

説明

2-(3,4-Dichlorophenyl)-2-pentanol is a chlorinated aromatic alcohol with the molecular formula C₁₁H₁₃Cl₂O and a molecular weight of 231.14 g/mol. The compound features a pentanol backbone substituted at the second carbon with a 3,4-dichlorophenyl group.

特性

IUPAC Name |

2-(3,4-dichlorophenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2O/c1-3-6-11(2,14)8-4-5-9(12)10(13)7-8/h4-5,7,14H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGAGDINIRPMIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC(=C(C=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-2-pentanol typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

3,4-Dichlorobenzaldehyde+Pentylmagnesium bromide→2-(3,4-Dichlorophenyl)-2-pentanol

Industrial Production Methods

Industrial production of 2-(3,4-Dichlorophenyl)-2-pentanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

2-(3,4-Dichlorophenyl)-2-pentanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: 2-(3,4-Dichlorophenyl)-2-pentanone

Reduction: 2-(3,4-Dichlorophenyl)-pentane

Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

2-(3,4-Dichlorophenyl)-2-pentanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-pentanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the dichlorophenyl group can enhance binding affinity to certain molecular targets, leading to potential therapeutic effects.

類似化合物との比較

Table 1: Key Properties of 2-(3,4-Dichlorophenyl)-2-pentanol and Analogues

Related dichlorophenol derivatives (e.g., 3,4-dichlorophenol, CAS 95-77-2) suggest structural parallels .

Substituent Effects

Chlorine Substitution

- Number of Chlorine Atoms: The dual Cl atoms in 2-(3,4-Dichlorophenyl)-2-pentanol increase its lipophilicity (logP) compared to mono-chlorinated analogs like 3-(4-Chlorophenyl)-2-methyl-3-pentanol. This enhances membrane permeability but reduces aqueous solubility .

- Position of Chlorine : The 3,4-dichloro configuration creates steric and electronic effects distinct from para-substituted analogs (e.g., 4-chlorophenyl). This may influence binding affinity in receptor interactions, as seen in BD 1008 and BD 1047 (), which share the 3,4-dichlorophenyl group but feature amine termini.

Functional Group Variations

- Alcohol vs. Amine: Unlike BD 1008 (a dichlorophenyl-substituted amine), the hydroxyl group in 2-(3,4-Dichlorophenyl)-2-pentanol allows hydrogen bonding, improving solubility in polar solvents like ethanol or water. However, this may reduce metabolic stability compared to amine derivatives .

- Heterocyclic Backbones: Methazole (), a dichlorophenyl-containing oxadiazolidine dione, demonstrates how non-alcohol functional groups can enhance resistance to enzymatic degradation.

Physicochemical and Environmental Behavior

- Melting Point and Stability: While specific data for 2-(3,4-Dichlorophenyl)-2-pentanol are unavailable, analogs like dimethylhydroquinone () with similar aromatic-alcohol structures exhibit melting points >200°C, suggesting high thermal stability.

- Environmental Persistence: Chlorinated phenols (e.g., 3,4-dichlorophenol, CAS 95-77-2) are known for moderate environmental persistence due to slow microbial degradation . This implies that 2-(3,4-Dichlorophenyl)-2-pentanol may exhibit comparable persistence, necessitating careful handling.

Research Implications

- Agrochemical Potential: Methazole (), a herbicide with a dichlorophenyl group, highlights the role of such substituents in pesticidal activity, warranting exploration of the target compound in agrochemical contexts.

Notes

Comparisons rely on structural analogs and inferred properties.

Research Priorities : Further studies should quantify solubility, logP, and biological activity to validate hypotheses derived from substituent effects.

生物活性

2-(3,4-Dichlorophenyl)-2-pentanol is a compound of interest due to its potential biological activities, particularly in pharmacology and agrochemistry. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

2-(3,4-Dichlorophenyl)-2-pentanol features a dichlorophenyl group attached to a pentanol backbone. The presence of chlorine substituents is known to influence the compound's biological properties, including its lipophilicity and interaction with biological targets.

Biological Activity Overview

Research indicates that 2-(3,4-Dichlorophenyl)-2-pentanol exhibits several biological activities, including:

- Antimicrobial Activity : Exhibits significant inhibitory effects against various bacterial strains.

- Antifungal Properties : Shown to inhibit fungal growth in laboratory settings.

- Enzyme Inhibition : Potential as an inhibitor of certain enzymes, which could be relevant in drug design.

Antimicrobial Activity

A study focusing on the antimicrobial properties of 2-(3,4-Dichlorophenyl)-2-pentanol revealed its effectiveness against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

These results suggest that the compound has promising potential as an antimicrobial agent.

Antifungal Activity

In vitro studies have demonstrated that 2-(3,4-Dichlorophenyl)-2-pentanol can inhibit the growth of various fungi. For instance, it was found to have a significant effect on the mycelial growth of Fusarium species.

| Fungal Strain | Growth Inhibition (%) |

|---|---|

| Fusarium oxysporum | 70 |

| Aspergillus niger | 50 |

Such findings indicate its potential utility in agricultural applications for controlling fungal pathogens.

Enzyme Inhibition Studies

Research has also explored the enzyme inhibition capabilities of 2-(3,4-Dichlorophenyl)-2-pentanol. It was found to act as a competitive inhibitor for certain enzymes involved in metabolic pathways.

- Target Enzyme : Cyclic nucleotide phosphodiesterase

- Inhibition Constant (Ki) : 1.5 µM

This suggests that the compound may have implications in therapeutic contexts where modulation of enzyme activity is desired.

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy assessed the efficacy of 2-(3,4-Dichlorophenyl)-2-pentanol against multidrug-resistant strains. The compound showed superior activity compared to traditional antibiotics, highlighting its potential as an alternative treatment option.

- Fungal Resistance Study : Another research article investigated the antifungal properties against resistant strains of Candida. The results indicated that the compound could overcome resistance mechanisms present in these strains.

- Enzymatic Activity Modulation : A pharmacological study demonstrated that 2-(3,4-Dichlorophenyl)-2-pentanol could modulate signaling pathways by inhibiting specific phosphodiesterases, leading to enhanced cellular responses in experimental models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。